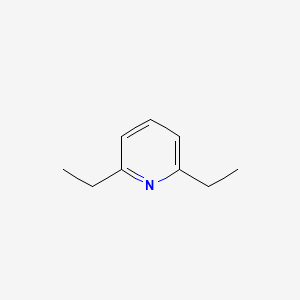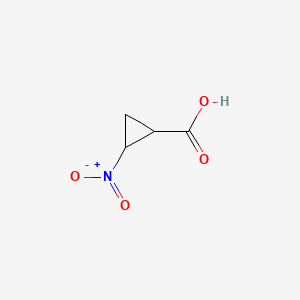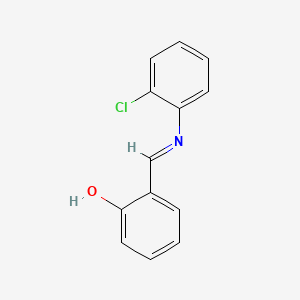
サリチリデンo-クロロアニリン
概要
説明
Salicylidene o-chloroaniline is an organic compound with the molecular formula C₁₃H₁₀ClNO. It is a yellow crystalline solid with a special aromatic odor. This compound is a Schiff base, which is formed by the condensation of salicylaldehyde and o-chloroaniline. It is used in various fields such as dyes, optical brighteners, fluorescent probes, drugs, and pesticides .
科学的研究の応用
Salicylidene o-chloroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and optical brighteners.
Biology: It is used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of pesticides and other agrochemicals
作用機序
Target of Action
Salicylidene o-chloroaniline is a Schiff base derivative Schiff bases are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions .
Mode of Action
Salicylidene o-chloroaniline exhibits photochromic properties . Upon exposure to external stimuli such as light or heat, it undergoes a photoisomerisation reaction . This reaction involves an intramolecular proton transfer, leading to a change in its molecular structure . The compound can exist in two tautomeric forms: the enol-imine (EI) and keto-amine (KA) forms . The transformation between these forms is reversible .
Biochemical Pathways
The compound’s photochromic properties suggest that it may influence pathways related to light or heat response
Result of Action
The primary result of Salicylidene o-chloroaniline’s action is its ability to change form in response to external stimuli . This property makes it potentially useful in applications such as photo-switchable devices . .
Action Environment
The action of Salicylidene o-chloroaniline is influenced by environmental factors such as light and temperature . These factors can trigger the compound’s photoisomerisation reaction, leading to changes in its molecular structure . The stability and efficacy of the compound’s action may therefore depend on the specific conditions of its environment .
生化学分析
Biochemical Properties
Salicylidene o-chloroaniline plays a significant role in biochemical reactions, particularly in its interactions with metal ions. It forms complexes with metals such as copper (II) and cobalt (II), which can influence its biochemical activity . These metal complexes exhibit antimicrobial properties, suggesting that salicylidene o-chloroaniline can interact with bacterial enzymes and proteins, potentially inhibiting their function . The nature of these interactions involves coordination bonds between the metal ions and the nitrogen and oxygen atoms of the salicylidene o-chloroaniline molecule.
Cellular Effects
Salicylidene o-chloroaniline has been shown to affect various types of cells and cellular processes. It exhibits cytotoxic activity against certain cancer cell lines, including breast adenocarcinoma and prostate cancer cells . The compound influences cell function by inducing oxidative stress and disrupting cellular metabolism. Additionally, salicylidene o-chloroaniline can modulate cell signaling pathways, leading to changes in gene expression and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of salicylidene o-chloroaniline involves its ability to form complexes with metal ions, which can then interact with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved . For example, the copper (II) complex of salicylidene o-chloroaniline has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, the compound can bind to DNA, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salicylidene o-chloroaniline can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH and temperature . Over time, salicylidene o-chloroaniline may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of salicylidene o-chloroaniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth . At higher doses, salicylidene o-chloroaniline can cause adverse effects, including toxicity and damage to vital organs . These threshold effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
Salicylidene o-chloroaniline is involved in various metabolic pathways, particularly those related to its interactions with metal ions. The compound can influence metabolic flux by altering the activity of enzymes involved in key metabolic processes . For example, the copper (II) complex of salicylidene o-chloroaniline can inhibit the activity of enzymes involved in bacterial respiration, leading to a decrease in metabolic activity . Additionally, the compound can affect metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, salicylidene o-chloroaniline is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, salicylidene o-chloroaniline can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of salicylidene o-chloroaniline is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biological effects . Targeting signals and post-translational modifications can direct salicylidene o-chloroaniline to these compartments, enhancing its activity and function .
準備方法
Salicylidene o-chloroaniline can be synthesized through a condensation reaction between salicylaldehyde and o-chloroaniline under alkaline conditions. The reaction is typically carried out in ethanol or an alcohol solvent and is catalyzed by a reducing agent such as zinc dust or hydrogen . The reaction conditions are relatively mild, and the product is obtained in good yield. Industrial production methods follow similar procedures but on a larger scale, ensuring the purity and consistency of the product.
化学反応の分析
Salicylidene o-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Salicylidene o-chloroaniline is similar to other Schiff bases, such as salicylidene aniline and salicylidene 4-aminoantipyrine. it is unique due to the presence of the chloro substituent on the aromatic ring, which can influence its reactivity and biological activity. Similar compounds include:
- Salicylidene aniline
- Salicylidene 4-aminoantipyrine
- Salicylidene 2-chloroaniline .
These compounds share similar structural features but differ in their specific substituents and resulting properties.
特性
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZYMXSMSDKXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279199 | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3172-42-7 | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3172-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylidene o-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


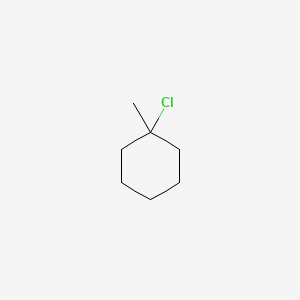
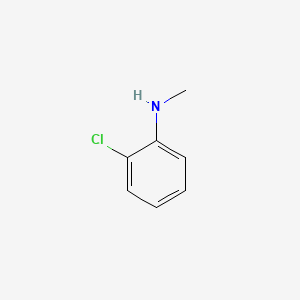
![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
